Cas no 60011-16-7 ((S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate)

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate structure
60011-16-7 structure
商品名:(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate
CAS番号:60011-16-7
MF:C8H18OS2
メガワット:194.35792016983
MDL:MFCD09028107
CID:57510
PubChem ID:11446882

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate 化学的及び物理的性質

名前と識別子

    • (S)-S-tert-Butyl 2-methylpropane-2-sulfinothioate
    • (S)-(-)-tert-Butyl tert-butanethiosulfinate
    • (S)-tert-Butanethiosulfinate
    • (S)-t-BuSS(O)tBu
    • (S)-tert-butyl 2-methylpropane-2-sulfinothioate
    • (S)-tert-butyl tert-butanethiosulfinate
    • (Ss)-(-)-tert-butyl-tert-butanethiosulfinate
    • t-BuSS(O)t-Bu
    • 2-Propanesulfinothioic acid, 2-methyl-, S-(1,1-dimethylethyl) ester, (S)-
    • ZFKIFCIQBZYNIQ-NSHDSACASA-N
    • AX8009465
    • (S)-s-t-Butyl 2-methylpropane-2-sulfinothioate
    • A832570
    • 2-[[(S)-tert-butylsulfinyl]thio]-2-methylpropane
    • 011B167
    • 2-[(S)-tert-butylsulfanylsulfinyl]-2-methyl-p
    • 60011-16-7
    • DS-18071
    • SCHEMBL14919006
    • AKOS015963124
    • 2-[(S)-tert-butylsulfinyl]sulfanyl-2-methyl-propane
    • 2-methyl-2-{[(S)-2-methylpropane-2-sulfinyl]sulfanyl}propane
    • 2-[(S)-tert-butylsulfinyl]sulfanyl-2-methylpropane
    • A11400
    • AKOS015841450
    • CS-0154653
    • C8H18OS2
    • 2-[(S)-tert-butylsulfanylsulfinyl]-2-methyl-propane
    • MFCD09028107
    • 2-Propanesulfinothioic acid, 2-methyl-, S-(1,1-dimethylethyl) ester, (S)- (9CI)
    • S-(1,1-Dimethylethyl) [S(S)]-2-methyl-2-propanesulfinothioate (ACI)
    • S-tert-Butyl (S)-2-methyl-2-propanesulfinothioate
    • (S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate
    • MDL: MFCD09028107
    • インチ: 1S/C8H18OS2/c1-7(2,3)10-11(9)8(4,5)6/h1-6H3/t11-/m0/s1
    • InChIKey: ZFKIFCIQBZYNIQ-NSHDSACASA-N
    • ほほえんだ: [S@](C(C)(C)C)(=O)SC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 138.01700
  • どういたいしつりょう: 194.08
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 209.3°C at 760 mmHg
  • フラッシュポイント: 209.3 °C at 760 mmHg
  • 屈折率: 1.542
  • PSA: 75.08000
  • LogP: 2.24410
  • じょうきあつ: 0.4±0.4 mmHg at 25°C

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate セキュリティ情報

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB511247-250 mg
(S)-S-t-Butyl 2-methylpropane-2-sulfinothioate, 95%; .
60011-16-7 95%
250MG
€128.10 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S92930-250mg
(S)-S-tert-Butyl 2-methylpropane-2-sulfinothioate
60011-16-7 98%
250mg
¥93.0 2024-07-19
Ambeed
A262919-1g
(S)-S-tert-Butyl 2-methylpropane-2-sulfinothioate
60011-16-7 98%
1g
$108.00 2021-07-07
abcr
AB511247-5 g
(S)-S-t-Butyl 2-methylpropane-2-sulfinothioate, 95%; .
60011-16-7 95%
5g
€639.10 2023-07-10
Chemenu
CM540455-1g
(S)-S-tert-Butyl 2-methylpropane-2-sulfinothioate
60011-16-7 95%+
1g
$106 2023-02-02
Aaron
AR003DDM-5g
(S)-S-tert-Butyl 2-methylpropane-2-sulfinothioate
60011-16-7 98%
5g
$1419.00 2025-02-10
abcr
AB511247-1g
(S)-S-t-Butyl 2-methylpropane-2-sulfinothioate, 95%; .
60011-16-7 95%
1g
€198.10 2024-08-02
abcr
AB511247-5g
(S)-S-t-Butyl 2-methylpropane-2-sulfinothioate, 95%; .
60011-16-7 95%
5g
€597.40 2024-08-02
Apollo Scientific
OR929219-100mg
(S)-tert-Butanethiosulfinate
60011-16-7 98%
100mg
£15.00 2025-02-20
A2B Chem LLC
AB56206-1g
(S)-tert-Butanethiosulfinate
60011-16-7 98%
1g
$219.00 2024-04-19

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Vanadyl acetylacetonate ,  Hydrogen peroxide
リファレンス
Lithium amide
Erden, Ihsan; Timm, Andreas Paul, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-6

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Diethyl tartrate ,  Titanium isopropoxide Solvents: Dichloromethane ,  Water
リファレンス
Asymmetric oxidation of some sulfur derivatives
Nemecek, C.; Dunach, E.; Kagan, H. B., Nouveau Journal de Chimie, 1986, 10(12), 761-4

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadyl acetylacetonate ,  (αR,βS)-β-[(E)-[[3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl]methylene]amino]-α-p… ;  rt
リファレンス
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(E)-[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]
Allam, Bharat Kumar; Singh, Rahul; Singh, Krishna Nand, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Facile optical resolution of tert-butanethiosulfinate by molecular complexation with (R)-BINOL and study of chiral discrimination of the diastereomeric complexes
Liao, Jian; Sun, Xiaoxia; Cui, Xin; Yu, Kaibei; Zhu, Jin; et al, Chemistry - A European Journal, 2003, 9(11), 2611-2615

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Lithium Amide
Erden, Ihsan; Timm, Andreas Paul, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Epoxone Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Acetonitrile ,  Dimethoxymethane ;  pH 9.3, 0 °C
1.2 Reagents: Disodium ethylenediaminetetraacetate ,  Potassium carbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  1 h, 0 °C; 12 h, 0 °C
リファレンス
Enantioselective Organocatalytic Oxidation of Functionalized Sterically Hindered Disulfides
Khiar, Noureddine; Mallouk, Siham; Valdivia, Victoria; Bougrin, Khalid; Soufiaoui, Mohammed; et al, Organic Letters, 2007, 9(7), 1255-1258

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Bis(acetylacetonato)dioxomolybdenum ,  N,N′-(1R,2R)-1,2-Cyclohexanediylbis[N-hydroxy-4-(1-methylethyl)-β,β-bis[4-(1-met… Solvents: Dichloromethane ;  1 h, rt; rt → 0 °C
1.2 Reagents: Triphenylmethyl hydroperoxide ,  Oxygen Solvents: Dichloromethane ;  19 h, 0 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  30 min, 0 °C; 0 °C → rt
リファレンス
Catalytic enantioselective oxidation of sulfides and disulfides by a chiral complex of bis-hydroxamic acid and molybdenum
Basak, Arindrajit; Barlan, Allan U.; Yamamoto, Hisashi, Tetrahedron: Asymmetry, 2006, 17(4), 508-511

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadyl acetylacetonate ,  2,4-Bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]… Solvents: Dichloromethane ,  Water
リファレンス
Substituted N-salicylidene β-amino alcohols: preparation and use as chiral ligands in enantioselective sulfoxidation and conjugate addition
Skarzewski, Jacek; Ostrycharz, Elzbieta; Siedlecka, Renata; Zielinska-Blajet, Mariola; Pisarski, Bartlomiej, Journal of Chemical Research, 2001, (7), 263-264

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate Raw materials

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate Preparation Products

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Amadis Chemical Company Limited
(CAS:60011-16-7)(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate
A832570
清らかである:99%
はかる:5g
価格 ($):322.0